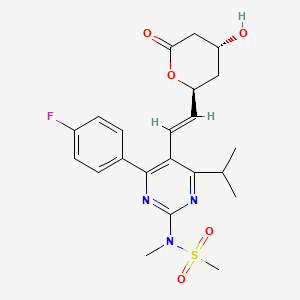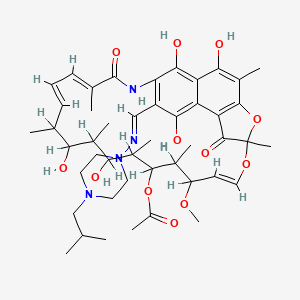
Rifamdin
Overview
Description
Rifampicin (Rifamdin) is a semisynthetic antibiotic derived from the natural product rifamycin. It is used to treat a wide range of bacterial infections, including tuberculosis, meningitis, and leprosy. This compound is one of the most widely used antibiotics in the world and is known for its broad-spectrum activity, safety profile, and low cost. In addition to its clinical applications, this compound has become increasingly important in the field of scientific research as a tool for studying gene expression and regulation, protein-protein interactions, and other biochemical pathways.
Scientific Research Applications
Treatment of Leprosy and Tuberculosis : Rifampin has shown significant potency in leprosy control programs, particularly in cases of Mycobacterium leprae. Resistance to Rifampin in leprosy patients has been linked to mutations in the rpoB gene, highlighting the importance of monitoring for resistance development (Honoré & Cole, 1993). Additionally, Rifampin's efficacy in the treatment of tuberculosis has been well-documented, often surpassing the effectiveness of other drugs like isoniazid (Daniel, 1969).
Impact on Gut Microbiota and Intestinal Health : Rifaximin, a derivative of Rifampin, has been studied for its effects on intestinal bacteria, inflammation, and gut barrier function. It is used in the treatment of functional gastrointestinal disorders by modulating the ileal bacterial community and reducing visceral hypersensitivity (Xu et al., 2014).
Resistance and Fitness Cost in Mycobacterium tuberculosis : Research on Rifampin resistance in Mycobacterium tuberculosis indicates that mutations in the rpoB gene lead to resistance. Such resistance is associated with a fitness cost to the bacteria, which varies depending on the specific mutation and assay system used (Mariam et al., 2004).
Therapeutic Potential in Neuropathic Pain : Rifampin has been found to inhibit Toll-like receptor 4 signaling and attenuate neuropathic pain. This suggests its potential repositioning as a treatment for neuropathic pain beyond its traditional use for bacterial infections (Wang et al., 2013).
Use in Hepatic Encephalopathy : A meta-analysis comparing rifaximin with conventional oral therapy for hepatic encephalopathy found that rifaximin was at least as effective as other oral agents, with a better safety profile. It showed lower serum ammonia levels and improved mental status in patients (Eltawil et al., 2012).
Mechanism of Action
Target of Action
Rifamdin, also known as Rifampin, primarily targets the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme is responsible for DNA transcription in bacteria .
Mode of Action
This compound inhibits the bacterial RNAP by forming a stable drug-enzyme complex . It binds to the beta-subunit of the RNAP , deep within the DNA/RNA channel, thereby blocking the elongation of RNA . This inhibition impedes RNA synthesis and reduces the affinity of RNAP for short RNA transcripts .
Biochemical Pathways
This compound affects several biochemical pathways. It can stimulate the expression of cytochrome P450 (CYP) enzymes by activating the pregnane X receptor (PXR), leading to endoplasmic reticulum (ER) stress and cell apoptosis . Additionally, this compound reduces the expression of the bile salt export pump (BSEP), possibly by suppressing the activity of NRF2, leading to the accumulation of bile acids .
Pharmacokinetics
This compound undergoes rapid and complete absorption after oral administration . Its exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting . Several factors, including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products, can alter this compound’s exposure and/or efficacy . Renal impairment has no influence on this compound’s pharmacokinetics when dosed at 600 mg . The maximum concentration (Cmax) of this compound > 8.2 μg/mL is an independent predictor of sterilizing activity .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial RNA synthesis, which effectively halts the growth and proliferation of the bacteria . This makes this compound a potent antibiotic, used alone or in combination with other antimicrobial drugs, to treat tuberculosis and asymptomatic carriers of Neisseria meningitidis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s absorption is very sensitive to changes in product formulation and is improved when the oral dose is taken on an empty stomach . Furthermore, this compound is a potent enzyme inducer of the cytochrome P450 oxidase system, notably CYP3A4, which can lead to reduced bioavailability and enhanced clearance of some coadministered medications . Therefore, patients receiving any rifamycin should have their medication regimen analyzed carefully for drug interactions .
Safety and Hazards
Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Biochemical Analysis
Biochemical Properties
Rifampin plays a significant role in biochemical reactions by inhibiting the bacterial DNA-dependent RNA polymerase enzyme . This inhibition prevents the transcription of DNA into RNA, effectively halting bacterial protein synthesis and leading to bacterial cell death . Rifampin interacts with several biomolecules, including the RNA polymerase enzyme, where it forms a stable drug-enzyme complex . This interaction is crucial for its antimicrobial activity, as it directly targets the transcription machinery of bacteria .
Cellular Effects
Rifampin exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts the normal function of RNA polymerase, leading to the cessation of RNA synthesis and subsequent cell death . In human cells, rifampin can induce the expression of cytochrome P450 enzymes, which are involved in drug metabolism . This induction can affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, rifampin can influence cell signaling pathways and gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor .
Molecular Mechanism
The molecular mechanism of rifampin involves its binding to the beta subunit of the bacterial RNA polymerase enzyme . This binding inhibits the enzyme’s activity, preventing the transcription of DNA into RNA . The formation of the stable drug-enzyme complex is essential for its antimicrobial action, as it effectively blocks the elongation of the RNA chain . Rifampin’s ability to inhibit RNA polymerase is highly specific to bacterial cells, making it an effective antibiotic with minimal effects on human cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifampin can change over time due to its stability and degradation properties . Rifampin is known to undergo progressive enterohepatic circulation, forming its primary metabolite, 25-desacetyl rifampin, which retains some antimicrobial activity . Over time, the concentration of rifampin and its metabolites can decrease, leading to reduced antimicrobial efficacy . Long-term studies have shown that rifampin can induce liver enzymes, affecting its own metabolism and potentially leading to drug resistance .
Dosage Effects in Animal Models
The effects of rifampin vary with different dosages in animal models. At therapeutic doses, rifampin effectively treats bacterial infections without causing significant adverse effects . At high doses, rifampin can cause toxic effects such as hepatotoxicity and gastrointestinal disturbances . Studies in animal models have shown that rifampin’s bactericidal activity is dose-dependent, with higher doses leading to increased bacterial clearance . Excessive doses can also lead to adverse effects, highlighting the importance of dose optimization .
Metabolic Pathways
Rifampin is metabolized primarily in the liver, where it undergoes biotransformation to form several metabolites, including 25-desacetyl rifampin . The enzyme arylacetamide deacetylase is involved in this biotransformation process . Rifampin also induces the activity of cytochrome P450 enzymes, particularly CYP3A4, which can affect the metabolism of other drugs . This induction can lead to changes in metabolic flux and metabolite levels, impacting the overall pharmacokinetics of rifampin and co-administered drugs .
Transport and Distribution
Rifampin is well-absorbed orally and widely distributed in body tissues and fluids, including cerebrospinal fluid . It is transported within cells by binding to plasma proteins and is concentrated in polymorphonuclear granulocytes and macrophages . This distribution facilitates the clearance of bacteria from infected tissues . Rifampin is primarily eliminated in the bile and undergoes enterohepatic circulation, which contributes to its prolonged antimicrobial activity .
Subcellular Localization
Rifampin’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on bacterial RNA polymerase . In human cells, rifampin can localize to the endoplasmic reticulum and mitochondria, where it induces the expression of cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct rifampin to specific cellular compartments . The subcellular localization of rifampin is crucial for its activity and function, as it ensures the drug reaches its target sites within the cell .
properties
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSUGVLLJCTQA-PGNJPLJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89499-17-2 | |
| Record name | Rifamdin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary mechanism of action of Rifamdin?
A1: this compound, similar to Rifampicin (RFP), exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition disrupts the crucial process of transcription, effectively preventing bacteria from synthesizing RNA and subsequently, proteins, leading to bacterial death.
Q2: How does this compound resistance develop in bacteria?
A2: Research indicates that bacterial resistance to this compound can arise through two primary mechanisms. The first involves a decreased susceptibility of the bacterial RNA polymerase to this compound. The second mechanism involves alterations in the permeability of the bacterial envelope, hindering the drug's ability to reach its target. [, ]
Q3: Are there specific bacterial species where this compound resistance mechanisms have been studied?
A3: Yes, studies have investigated this compound resistance in Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. Interestingly, while this compound effectively inhibited the RNA polymerase activity in sensitive strains of these bacteria, it did not affect the resistant strains, highlighting the role of altered RNA polymerase sensitivity in resistance. []
Q4: Has this compound's impact on the pharmacokinetics of other drugs been investigated?
A4: Yes, studies in rabbits have explored the influence of this compound on the pharmacokinetics of Dexamethasone. Results showed that pre-treatment with this compound significantly increased the metabolic clearance of Dexamethasone from the plasma. [, ] This suggests a potential drug-drug interaction that might necessitate dosage adjustments when these drugs are co-administered.
Q5: What analytical techniques have been employed to study this compound concentrations?
A5: Research has utilized reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to analyze this compound concentrations in biological samples. [, ] This technique enables the accurate quantification of the drug, facilitating pharmacokinetic studies and investigations into drug-drug interactions.
Q6: Are there any alternative formulations for this compound?
A6: While traditional formulations exist, research has explored alternative injectable formulations for this compound. These formulations incorporate organic cosolvents, alkaline antioxidants, injection water surfactants, and sodium hydroxide, aiming to improve solubility and potentially enhance its pharmacokinetic profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



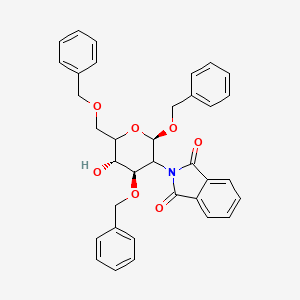
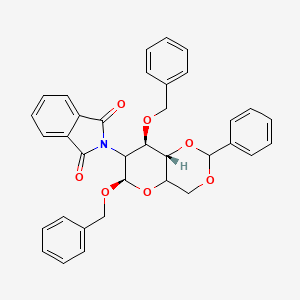
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
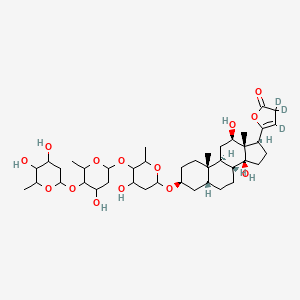

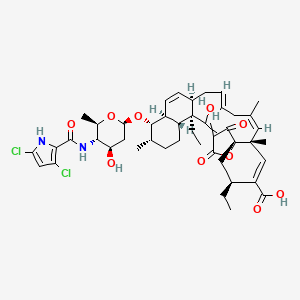
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
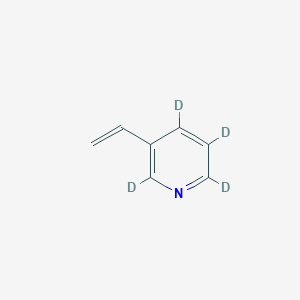

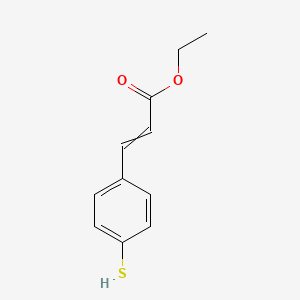
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)
